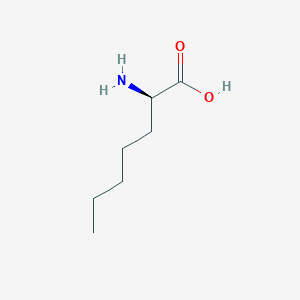

(R)-2-Aminoheptanoic acid

Overview

Description

Amino acids are the building blocks of proteins and play a crucial role in many biological processes . They are colorless, crystalline substances . More than 300 amino acids are found in nature but only 20 amino acids are standard and present in protein because they are coded by genes .

Molecular Structure Analysis

Amino acids have a central carbon atom (alpha carbon) to which an amino group, a carboxyl group, a hydrogen atom, and a variable group (R group) are attached . The R group varies among different amino acids and determines their properties.

Chemical Reactions Analysis

Amino acids can undergo a variety of chemical reactions, including peptide bond formation, where the carboxyl group of one amino acid reacts with the amino group of another, forming a peptide bond and releasing a molecule of water .

Physical and Chemical Properties Analysis

Amino acids are soluble in water, slightly soluble in alcohol, and insoluble in non-polar solvents like benzene and ether . They have high melting points, usually greater than 200°C . All amino acids (except glycine) are optically active .

Scientific Research Applications

Enzyme Inhibition and Mechanism of Action : (R)-2-Aminoheptanoic acid analogues have been studied for their ability to inhibit enzymes. For instance, 4-Aminohex-5-ynoic acid, an analogue, shows time-dependent, irreversible inhibition of bacterial glutamic acid decarboxylase. This inhibition is stereospecific and involves the generation of a reactive alkylating agent within the enzyme's active site (Jung, Metcalf, Lippert, & Casara, 1978).

Molecular Interactions and Binding Properties : Research on tissue-type plasminogen activator (tPA) kringle 2 domain has shown the importance of specific amino acid residues in stabilizing its interaction with omega-amino acid ligands, including 7-aminoheptanoic acid. This highlights the role of this compound in understanding protein-ligand interactions (de Serrano & Castellino, 1993).

Synthesis and Structural Importance : Studies have also focused on the synthesis of this compound derivatives and their structural roles in various molecules. For instance, they have been used as building blocks in the synthesis of biologically active compounds and in the study of unnatural amino acids for various applications (Viso et al., 2011).

Role in Biological Systems : In biological systems, this compound and its analogues play significant roles. For example, they have been used in the investigation of protein synthesis in Escherichia coli, demonstrating the potential for protein engineering (Kiick, Weberskirch, & Tirrell, 2001).

Properties

IUPAC Name |

(2R)-2-aminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFMDVXONNIGBC-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415623 | |

| Record name | (R)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44902-01-4 | |

| Record name | (R)-2-Aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

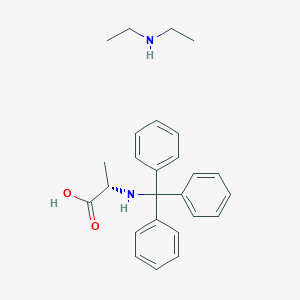

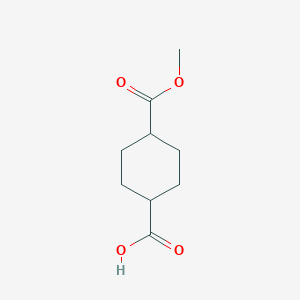

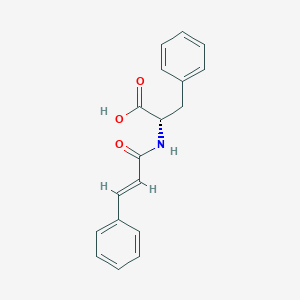

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

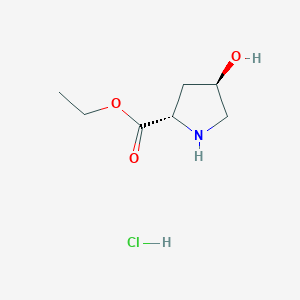

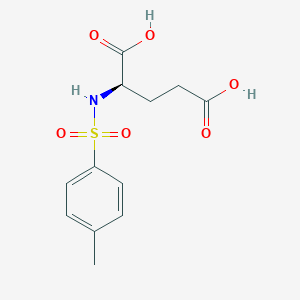

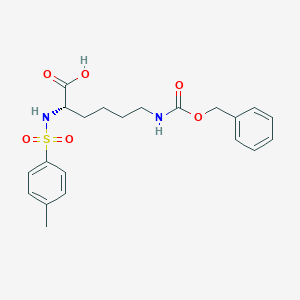

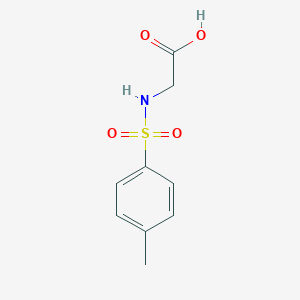

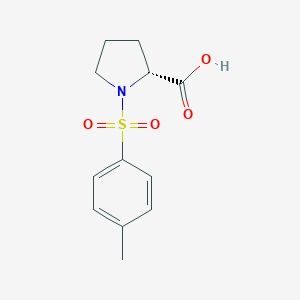

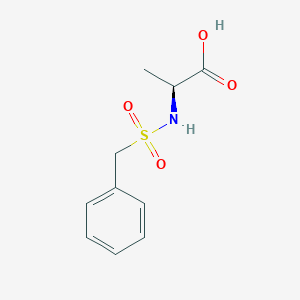

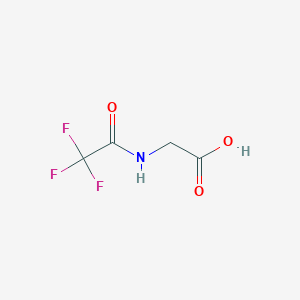

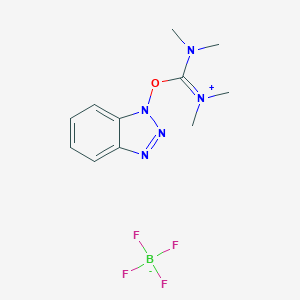

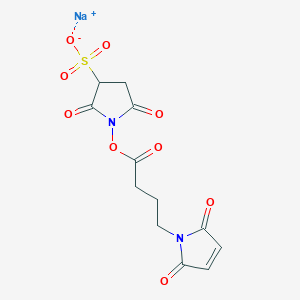

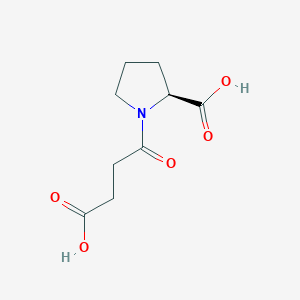

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)